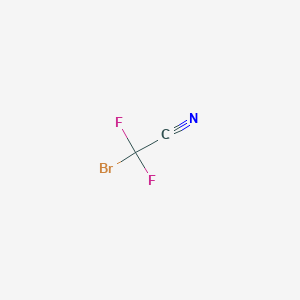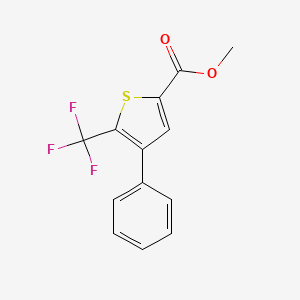
Bromodifluoroacetonitrile
Descripción general
Descripción
Bromodifluoroacetonitrile is a chemical compound that has been the subject of various studies due to its interesting electronic and geometric structure. The compound has been analyzed using a chirped pulse microwave spectrometer, which has allowed for the measurement of its pure rotational spectrum. This spectrum is dense with transitions, indicating a complex structure that has been further elucidated through the determination of rotational, centrifugal distortion, and nuclear electric quadrupole coupling constants, as well as nuclear magnetic spin-rotation constants .
Synthesis Analysis
The synthesis of bromodifluoroacetonitrile-related compounds has been explored in different contexts. For instance, an innovative Pd-catalyzed difluoromethylation of aryl boronic acids with bromodifluoroacetate has been reported. This reaction is notable for its mild conditions and the involvement of a difluorocarbene pathway, which is atypical compared to traditional methods. The high efficiency and excellent functional group compatibility of this reaction make it a valuable protocol for drug discovery and development .
Molecular Structure Analysis
The molecular structure of bromodifluoroacetonitrile and related compounds has been a subject of interest. For example, the crystal structure of bromofluoroacetic acid, a chiral molecule, has been determined, revealing that it forms hydrogen-bonded dimers in the solid state. This structure is characterized by a monoclinic space group and specific cell dimensions, providing insights into the geometric arrangement of such molecules .
Chemical Reactions Analysis
Bromodifluoroacetonitrile participates in various chemical reactions. One such reaction is the nucleophilic bromo- and iododifluoromethylation of aldehydes, which utilizes bromo- and iodo-substituted difluoromethyl silicon reagents. This process likely involves a halodifluoromethyl carbanion as a nucleophile, which is reversibly generated from difluorocarbene and a halide anion . Additionally, molecular bromine can be oxidized by uranium hexafluoride in acetonitrile, leading to the formation of hexafluorouranates(V) containing positive bromine, which demonstrates the reactivity of bromine-containing compounds in the presence of strong oxidizing agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromodifluoroacetonitrile are closely tied to its molecular structure. The rotational spectrum analysis provides valuable information about the molecule's physical properties, such as its rotational inertia and the influence of fluorination on the nuclear electric quadrupole coupling tensor components. These properties are crucial for understanding the behavior of bromodifluoroacetonitrile in various environments and can have implications for its reactivity and stability . The versatility of related fluorinated building blocks, such as 3-bromo-1,1,1-trifluoroacetone, further underscores the importance of studying these properties, as they can be used to synthesize a wide range of trifluoromethylated compounds .
Aplicaciones Científicas De Investigación
-
Microfluidic Systems
- Microfluidic systems provide considerably higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods . They have practical applications in all aspects of life, including the pharmaceutical business, diagnosis, chemical analysis, drug screening, medical care, environmental control systems, private testing, and food processing .
- The specific methods of application or experimental procedures would depend on the exact nature of the experiment being conducted. Generally, these systems manipulate a small amount of fluids using small channels with sizes ten to hundreds of micrometers .
- The outcomes obtained from these systems can vary widely, but they generally allow for quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
-
Biomedical Applications
- Fluorinated polymers have been intensively investigated and applied due to their piezoelectric, pyroelectric and ferroelectric properties in biomedical applications including controlled drug delivery systems, tissue engineering, microfluidic and artificial muscle actuators, among others .
- The methods of application or experimental procedures would depend on the specific application. For example, in drug delivery, these polymers could be used to create capsules or coatings that respond to specific triggers in the body .
- The outcomes obtained can also vary widely. For instance, in drug delivery, the use of these polymers could result in more targeted and efficient delivery of medication, potentially improving treatment outcomes .
-
Fluorescence Spectroscopy
- Fluorescence spectroscopy is a method used to analyze the chemical concentration of a sample . The idea is to excite a sample vapor with the appropriate UV radiation, and by measuring the emitting radiation, the amount of the specific element being measured could be quantified .
- The methods of application or experimental procedures involve using a UV light source to excite the sample, a monochromator, a detector and a readout device .
- The outcomes obtained would be the quantification of the specific element in the sample .
-
Chemical Synthesis
- Acetonitrile, a compound similar to Bromodifluoroacetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- The specific methods of application or experimental procedures would depend on the exact nature of the experiment being conducted. Generally, these systems manipulate a small amount of fluids using small channels with sizes ten to hundreds of micrometers .
- The outcomes obtained from these systems can vary widely, but they generally allow for quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
-
Environmental Science
- In the field of environmental science, solvents represent about 80% of the total volume of chemicals employed in chemical synthesis . Solvents are often flammable or toxic, calling for the replacement of conventional solvents by sustainable solvents .
- The methods of application or experimental procedures would depend on the specific application. For example, in drug delivery, these polymers could be used to create capsules or coatings that respond to specific triggers in the body .
- The outcomes obtained can also vary widely. For instance, in drug delivery, the use of these polymers could result in more targeted and efficient delivery of medication, potentially improving treatment outcomes .
-
Analytical Chemistry
- Analytical chemistry is an approach to solving chemical problems. It involves the use of various methods and an understanding of equilibrium chemistry .
- The methods of application or experimental procedures involve using a UV light source to excite the sample, a monochromator, a detector and a readout device .
- The outcomes obtained would be the quantification of the specific element in the sample .
-
Pharmaceutical Applications
- Fluorinated polymers have been intensively investigated and applied due to their piezoelectric, pyroelectric and ferroelectric properties in biomedical applications including controlled drug delivery systems, tissue engineering, microfluidic and artificial muscle actuators, among others .
- The methods of application or experimental procedures would depend on the specific application. For example, in drug delivery, these polymers could be used to create capsules or coatings that respond to specific triggers in the body .
- The outcomes obtained can also vary widely. For instance, in drug delivery, the use of these polymers could result in more targeted and efficient delivery of medication, potentially improving treatment outcomes .
-
Agricultural Applications
- In the field of environmental science, solvents represent about 80% of the total volume of chemicals employed in chemical synthesis . Solvents are often flammable or toxic, calling for the replacement of conventional solvents by sustainable solvents .
- The methods of application or experimental procedures would depend on the specific application. For example, in drug delivery, these polymers could be used to create capsules or coatings that respond to specific triggers in the body .
- The outcomes obtained can also vary widely. For instance, in drug delivery, the use of these polymers could result in more targeted and efficient delivery of medication, potentially improving treatment outcomes .
-
Food Industry Applications
- Fermentation is thought to be born in the Fertile Crescent, and since then, almost every culture has integrated fermented foods into their dietary habits . Originally used to preserve foods, fermentation is now applied to improve their physicochemical, sensory, nutritional, and safety attributes .
- The methods of application or experimental procedures involve using a UV light source to excite the sample, a monochromator, a detector and a readout device .
- The outcomes obtained would be the quantification of the specific element in the sample .
Propiedades
IUPAC Name |
2-bromo-2,2-difluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF2N/c3-2(4,5)1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSYCGWXKUPFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381997 | |
| Record name | BROMODIFLUOROACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodifluoroacetonitrile | |
CAS RN |
7601-99-2 | |
| Record name | BROMODIFLUOROACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)







